molecular formula C21H20O B14751955 2,7-Dibenzylidenecycloheptanone CAS No. 899-98-9

2,7-Dibenzylidenecycloheptanone

Cat. No.: B14751955
CAS No.: 899-98-9
M. Wt: 288.4 g/mol
InChI Key: CDWCNIVDIALVDN-MXWIWYRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibenzylidenecycloheptanone is an organic compound with the molecular formula C21H20O. It is characterized by a seven-membered cycloheptanone ring with two benzylidene groups attached at the 2 and 7 positions. This compound is known for its unique structural properties, which include multiple aromatic rings and a ketone functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylidenecycloheptanone typically involves the condensation of cycloheptanone with benzaldehyde. This reaction is often carried out under basic conditions using a catalyst such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibenzylidenecycloheptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

2,7-Dibenzylidenecycloheptanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Dibenzylidenecycloheptanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ketone group allow it to participate in various binding interactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 2,6-Dibenzylidenecyclohexanone
  • 2,8-Dibenzylidenecyclooctanone
  • 2,10-Dibenzylidenecyclodecanone

Comparison: 2,7-Dibenzylidenecycloheptanone is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six, eight, and ten-membered counterparts.

Properties

CAS No.

899-98-9

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

(2E,7E)-2,7-dibenzylidenecycloheptan-1-one

InChI

InChI=1S/C21H20O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2/b19-15+,20-16+

InChI Key

CDWCNIVDIALVDN-MXWIWYRXSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/CC1

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.